1-tert-Butyl-piperidin-4-one
Overview
Description
Synthesis Analysis
The synthesis of 1-tert-Butyl-piperidin-4-one involves multiple steps, including acylation, sulfonation, and substitution. Wang et al. (2015) described a method that yields tert-butyl 4-((2-methoxy-4-(methoxycarbonyl) phenoxy) methyl) piperidine-1-carboxylate, a key intermediate in Vandetanib production, with a total yield of 20.2% through three steps starting from piperidin-4-ylmethanol (Wang, Wenhui, Tang, & Xu, 2015).
Molecular Structure Analysis
The molecular structure of compounds similar to this compound has been determined using various techniques like MS, 1HNMR, and X-ray diffraction. For instance, Mamat et al. (2012) reported the crystal and molecular structure of tert-butyl 4-(2-tert-butoxy-2-oxoethyl)-piperazine-1-carboxylate, highlighting the typical bond lengths and angles in such compounds (Mamat, Flemming, & Köckerling, 2012).
Chemical Reactions and Properties
Chemical reactions of this compound involve various functionalizations. For example, efficient and practical asymmetric synthesis methods have been developed for compounds like 1-tert-butyl 3-methyl (3R,4R)-4-(2-oxo-2,3-dihydro-1H-benzimidazol-1-yl)piperidine-1,3-dicarboxylate, demonstrating key steps like diastereoselective reduction and isomerization under basic conditions, which are crucial for synthesizing nociceptin antagonists (Jona et al., 2009).
Physical Properties Analysis
The physical properties, such as solubility, melting point, and crystalline form, are important for the application of this compound in various reactions. The crystal and molecular structure report by Mamat et al. (2012) provides insights into these aspects by detailing the compound's crystallization from a petroleum ether/ethyl acetate mixture (Mamat, Flemming, & Köckerling, 2012).
Chemical Properties Analysis
The chemical properties of this compound, including reactivity, stability, and interaction with other substances, have been explored through various synthesis and modification reactions. The work by Jona et al. (2009) exemplifies this by detailing the synthesis steps and conditions for producing nociceptin antagonist intermediates, showcasing the compound's versatility in chemical transformations (Jona et al., 2009).
Scientific Research Applications
Synthesis of Biologically Active Compounds
1-tert-Butyl-piperidin-4-one serves as a critical intermediate in the synthesis of complex molecules with potential therapeutic applications. For instance, it was used in the development of a p38 MAP kinase inhibitor aimed at treating rheumatoid arthritis and psoriasis, showcasing a novel six-step synthesis suitable for large-scale preparation. This synthesis features key steps such as tandem Heck-lactamization and a highly chemoselective Grignard addition (Chung et al., 2006). Similarly, derivatives of this compound have been evaluated for their inhibitory activity against enzymes related to Alzheimer's disease, demonstrating the compound's versatility in drug development (Celik et al., 2020).
Chemical Synthesis and Characterization
The compound is also utilized in synthesizing various intermediates for the pharmaceutical industry. For example, it has been involved in preparing intermediates for crizotinib, a treatment for non-small cell lung cancer, showcasing the compound's role in the synthesis of biologically active compounds (Kong et al., 2016). Another study utilized this compound in the synthesis of 4-Chloropiperidine Hydrochloride, illustrating its application in creating structurally diverse molecules (Zhang Guan-you, 2010).
Material Science and Corrosion Inhibition
Beyond pharmaceuticals, this compound derivatives have been explored for their potential in material sciences, such as in the synthesis of novel heterocyclic compounds for corrosion inhibition in carbon steel. This application is crucial for extending the life of materials in corrosive environments (Praveen et al., 2021).
Safety and Hazards
Future Directions
Piperidine derivatives, including “1-tert-Butyl-piperidin-4-one”, have significant potential in the field of drug discovery due to their wide range of biological activities . They are key components in the production of drugs and are being utilized in different therapeutic applications . Therefore, the development of fast and cost-effective methods for the synthesis of substituted piperidines is an important task of modern organic chemistry .
Mechanism of Action
Target of Action
It is known that piperidine derivatives play a significant role in the pharmaceutical industry and are present in more than twenty classes of pharmaceuticals .
Mode of Action
It is known that piperidine derivatives can interact with various biological targets, leading to a wide range of pharmacological effects .
Pharmacokinetics
It is known to have high gastrointestinal absorption and is permeable to the blood-brain barrier . Its lipophilicity, as indicated by its Log Po/w values, suggests it may have good bioavailability .
Result of Action
Piperidine derivatives are known to have a wide range of pharmacological applications .
properties
IUPAC Name |
1-tert-butylpiperidin-4-one | |
---|---|---|
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C9H17NO/c1-9(2,3)10-6-4-8(11)5-7-10/h4-7H2,1-3H3 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
NKPMJJGLSFUOPK-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(C)N1CCC(=O)CC1 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C9H17NO | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID20163383 | |
Record name | 1-tert-Butyl-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
155.24 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
CAS RN |
1465-76-5 | |
Record name | 1-tert-Butyl-4-piperidinone | |
Source | CAS Common Chemistry | |
URL | https://commonchemistry.cas.org/detail?cas_rn=1465-76-5 | |
Description | CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society. | |
Explanation | The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated. | |
Record name | 1-tert-Butyl-4-piperidone | |
Source | ChemIDplus | |
URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0001465765 | |
Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
Record name | 1-tert-Butyl-4-piperidone | |
Source | EPA DSSTox | |
URL | https://comptox.epa.gov/dashboard/DTXSID20163383 | |
Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Record name | 1-tert-butyl-4-piperidone | |
Source | European Chemicals Agency (ECHA) | |
URL | https://echa.europa.eu/substance-information/-/substanceinfo/100.014.530 | |
Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |
Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |
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